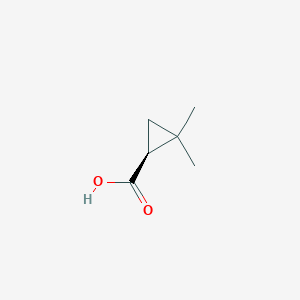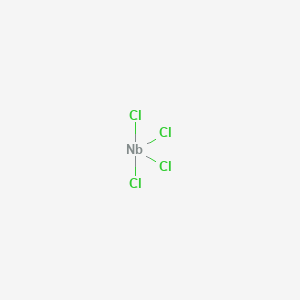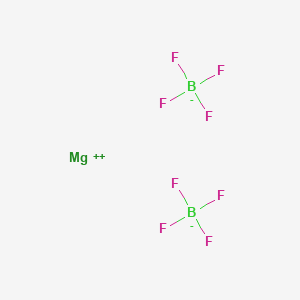
Borate(1-), tetrafluoro-, magnesium (2:1)
Vue d'ensemble
Description
“Borate(1-), tetrafluoro-, magnesium (2:1)” is a chemical compound with the molecular formula B2F8Mg . It has a CAS registry number of 14708-13-5 . This compound is known for its unique properties and reactivity, making it versatile in scientific research. It has a variety of characteristics including H-Bond Donor: 0; H-Bond Acceptor: 10; Rotatable Bond Count: 0; Exact Mass: 197.990878; MonoIsotopic Mass: 197.990878; Topological Polar Surface Area: 0; Heavy Atom Count: 11; Formal Charge: 0; Complexity: 19.1; Isotope Atom Count: 0; Defined Atom StereoCenter Count: 0; Undefined Atom StereoCenter Count: 0; Defined Bond StereoCenter Count: 0; Undefined Bond StereoCenter Count: 0; Covalently-Bonded Unit Count: 3 .
Synthesis Analysis
Magnesium borates are traditionally synthesized using different experimental procedures . The main traditional synthesis techniques can be classified as liquid state and solid-state synthesis methods . With the help of novelties in synthesis technology, new techniques are beginning to emerge in magnesium borate syntheses such as hybrid synthesis, ultrasound, microwave, and capping agent addition . An electrochemical method has also been used to synthesize magnesium borate whiskers .Molecular Structure Analysis
The structure of borate ions includes a range of boron oxyanions, anions containing boron and oxygen . The structure of the tetrafluoroborate ion, BF − 4, is tetrahedral and is isoelectronic with tetrafluoroberyllate (BeF 2− 4), tetrafluoromethane (CF 4), and tetrafluoroammonium (NF + 4) .Chemical Reactions Analysis
Magnesium borates are produced by reacting magnesium oxide and boric acid . Other anions observed in solution are triborate(1−) and pentaborate(1−), in equilibrium with boric acid and tetrahydroxyborate .Physical And Chemical Properties Analysis
Magnesium borates, in general, have several properties that make them valuable in various applications. They are known for their excellent thermal stability, hardness, and insulating properties . They can withstand high temperatures without decomposing, which makes them useful in high-temperature applications .Safety And Hazards
Orientations Futures
Magnesium borates are expected to be useful for industrial applications such as space technology, radiation dosimetry, X-ray screening, ion batteries, and hydrocarbon reaction catalysis . The strengthened characteristics of the compounds would lead to new applications such as stomach cancer chemotherapy and wastewater treatment .
Propriétés
IUPAC Name |
magnesium;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Mg/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMEZLNNFVAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884765 | |
| Record name | Borate(1-), tetrafluoro-, magnesium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borate(1-), tetrafluoro-, magnesium (2:1) | |
CAS RN |
14708-13-5 | |
| Record name | Borate(1-), tetrafluoro-, magnesium (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, magnesium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, magnesium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





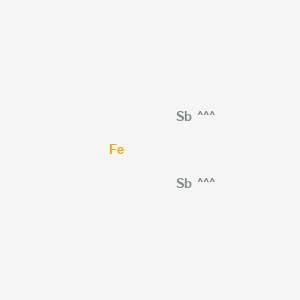
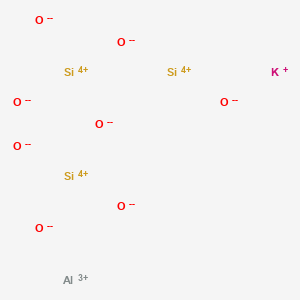
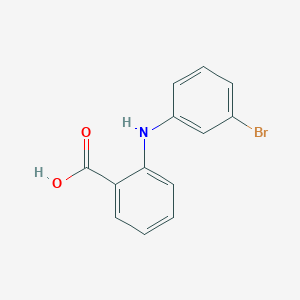
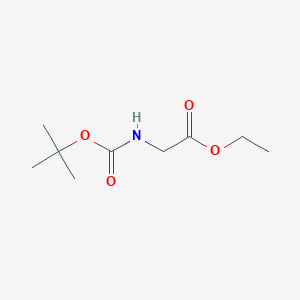
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)
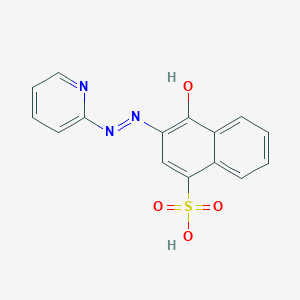
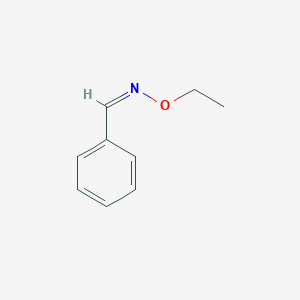
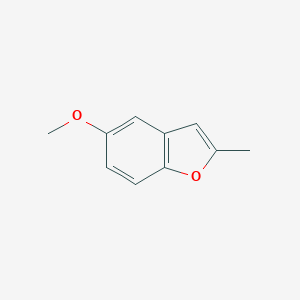
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
